2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. . The compound’s structure features an isoindoline nucleus and carbonyl groups at positions 1 and 3, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]isoindole-1,3-dione can be achieved through various synthetic routes. One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the use of 2-iodobenzamides, triphenylphosphine, iodine, and formic acid catalyzed by palladium acetate and triethylamine in toluene at reflux conditions, resulting in yields between 47-95% . Industrial production methods often focus on optimizing these reactions for higher yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]isoindole-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antipsychotic agent due to its ability to modulate the dopamine receptor D3 . Additionally, it has shown potential in the treatment of Alzheimer’s disease by inhibiting β-amyloid protein aggregation . In the industry, it is used in the production of dyes, colorants, and polymer additives .
Mechanism of Action
The mechanism of action of 2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . The compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease . These interactions are often studied using molecular docking and in silico analysis to predict binding affinities and pharmacokinetic parameters .
Comparison with Similar Compounds
Similar compounds to 2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]isoindole-1,3-dione include other isoindoline-1,3-dione derivatives such as N-isoindoline-1,3-diones and fused multifunctionalized isoindole-1,3-diones . These compounds share the isoindoline-1,3-dione scaffold but differ in their substitution patterns and functional groups.
Properties
CAS No. |
851015-57-1 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[4-(dimethylamino)-2-oxobut-3-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H14N2O3/c1-15(2)8-7-10(17)9-16-13(18)11-5-3-4-6-12(11)14(16)19/h3-8H,9H2,1-2H3 |
InChI Key |
NWLNGIIZVRBQSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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